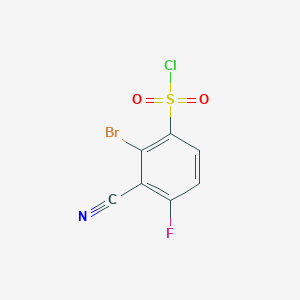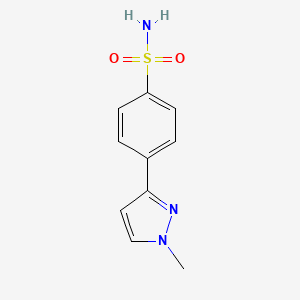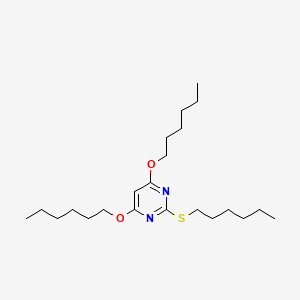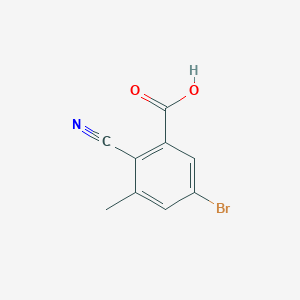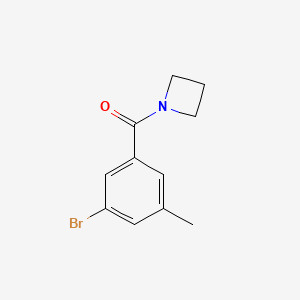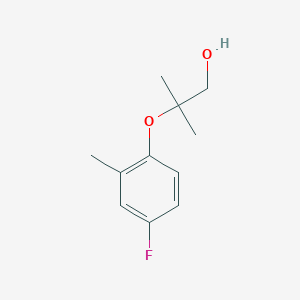
2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol
Vue d'ensemble
Description
2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol, also known as FMP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 218.25 g/mol and a boiling point of 199.7 °C. FMP is a fluorinated derivative of phenol and is widely used in the synthesis of drug molecules and other compounds.
Applications De Recherche Scientifique
Synthesis and Material Science
The compound 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is involved in the synthesis of various materials. For example, a study by Li, Shen, and Zhang (2015) on a similar compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, focused on synthesizing organic fluoro-containing polymers. Such compounds, due to their unique electronic structures and strong intermolecular hydrogen bonds, have potential applications in fluoro-containing materials (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).
Radiochemistry and PET Tracers
In radiochemistry, particularly in the development of positron emission tomography (PET) tracers, compounds like 2-methyl-1-[11 C]propanol (similar to our compound of interest) are synthesized and investigated. A study by Rotteveel et al. (2017) explored the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for use in further radiosynthesis reactions. These compounds play a vital role in the labeling and imaging techniques used in medical diagnostics and research (L. Rotteveel et al., 2017).
Biofuel Production
Another significant application is in biofuel production. For instance, Bastian et al. (2011) researched the production of 2-methylpropan-1-ol (isobutanol), a biofuel, using genetically modified Escherichia coli. Their study focused on overcoming cofactor imbalances to enable anaerobic production of isobutanol, demonstrating the potential of similar compounds in sustainable energy solutions (S. Bastian, Xiang Liu, Joseph T. Meyerowitz et al., 2011).
Corrosion Inhibition
The compound's derivatives have been investigated for corrosion inhibition properties. A study by Leçe et al. (2008) on Schiff base compounds, which are structurally related to our compound of interest, revealed their effectiveness as corrosion inhibitors. These compounds are essential in preventing metal degradation, especially in harsh chemical environments (H. D. Leçe, K. C. Emregül, O. Atakol, 2008).
Atmospheric Chemistry
In atmospheric chemistry, similar compounds are studied for their roles in the formation of secondary organic aerosols and tropospheric ozone. Carrasco et al. (2006) examined the tropospheric degradation of 2-hydroxy-2-methylpropanal, a compound related to our focus, highlighting its reactivity with OH radicals and its contribution to environmental processes (N. Carrasco, J. Doussin, B. Picquet-Varrault et al., 2006).
Propriétés
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8-6-9(12)4-5-10(8)14-11(2,3)7-13/h4-6,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWJBLDLWXIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)
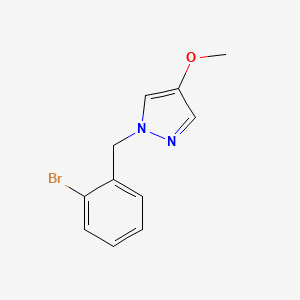
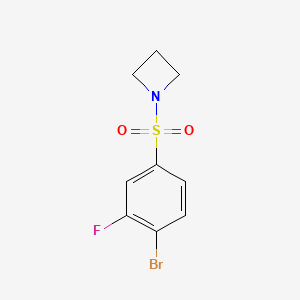

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B1415493.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)
methylamine](/img/structure/B1415495.png)
